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molecular formula C15H9ClN4O B8792130 2-(4-Chlorophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one CAS No. 104614-80-4

2-(4-Chlorophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one

Cat. No. B8792130
M. Wt: 296.71 g/mol
InChI Key: ZVJKSWIXUYGBQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04713383

Procedure details

Seven grams of 3-(2-Carbamoylphenyl)-5-(4-chlorophenyl)-1H-1,2,4-triazole are dissolved in dry dimethylformamide (180 ml) at 50° C. Lead tetraacetate (10.4 g) is added under stirring and the reaction mixture is stirred under nitrogen for ten minutes. The reaction mixture is quenched in crushed ice (500 ml) containing concentrated hydrochloric acid (50 ml). The white solid which forms is collected, washed thoroughly with cold water and recrystallized from 2-methoxyethanol to afford 2-(4-chlorophenyl)-[1,2,4]-triazolo[1,5-c]quinazolin-5(6H)one, mp 315°-318°.
Name
3-(2-Carbamoylphenyl)-5-(4-chlorophenyl)-1H-1,2,4-triazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
180 mL
Type
reactant
Reaction Step One
Name
Lead tetraacetate
Quantity
10.4 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[C:10]1[N:14]=[C:13]([C:15]2[CH:20]=[CH:19][C:18]([Cl:21])=[CH:17][CH:16]=2)[NH:12][N:11]=1)(=O)N.C([O-])(=O)C.C([O-])(=O)C.C([O-])(=O)C.C([O-])(=O)C.[Pb+4].C[N:40](C)[CH:41]=[O:42]>>[Cl:21][C:18]1[CH:17]=[CH:16][C:15]([C:13]2[N:14]=[C:10]3[N:11]([C:41](=[O:42])[NH:40][C:4]4[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=43)[N:12]=2)=[CH:20][CH:19]=1 |f:1.2.3.4.5|

Inputs

Step One
Name
3-(2-Carbamoylphenyl)-5-(4-chlorophenyl)-1H-1,2,4-triazole
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(N)(=O)C1=C(C=CC=C1)C1=NNC(=N1)C1=CC=C(C=C1)Cl
Name
Quantity
180 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Lead tetraacetate
Quantity
10.4 g
Type
reactant
Smiles
C(C)(=O)[O-].C(C)(=O)[O-].C(C)(=O)[O-].C(C)(=O)[O-].[Pb+4]

Conditions

Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture is stirred under nitrogen for ten minutes
CUSTOM
Type
CUSTOM
Details
The reaction mixture is quenched in crushed ice (500 ml)
ADDITION
Type
ADDITION
Details
containing concentrated hydrochloric acid (50 ml)
CUSTOM
Type
CUSTOM
Details
The white solid which forms is collected
WASH
Type
WASH
Details
washed thoroughly with cold water
CUSTOM
Type
CUSTOM
Details
recrystallized from 2-methoxyethanol

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C1=NN2C(NC=3C=CC=CC3C2=N1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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